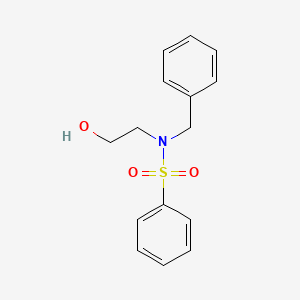

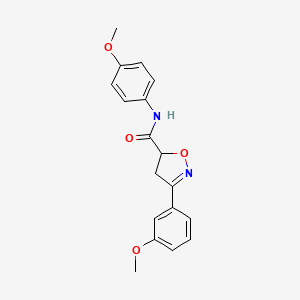

![molecular formula C20H19N3O4 B5517295 1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiro compounds involves multi-step pathways starting from commercially available precursors. A notable method involves the two-step synthetic route based on 4-piperidone imine reactivity, leading to the formation of new dihydrospiro(quinoline-2,4'-piperidines). This process is marked by acetyl migration under debenzylation conditions (HCOONH4/Pd/C/MeOH), illustrating the complexity and specificity required in the synthesis of such compounds (Kouznetsov et al., 2005). Additionally, intramolecular acyl transfer processes in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines] under simple and mild debenzylation reaction conditions further underscore the complexity of synthesis (Méndez & Kouznetsov, 2011).

Molecular Structure Analysis

The molecular structure of spiro compounds like the one is characterized by their unique 3D architectures, which are crucial for their biological activity. X-Ray diffraction, FT-IR, 1H-NMR, 13C-NMR, and HRMS spectral analysis are typically employed to characterize these structures, providing insights into their configurations and conformations (Guillon et al., 2022).

Chemical Reactions and Properties

Spiro compounds are involved in various chemical reactions, including cyclofunctionalization of olefinic urethanes and ureas with halogens, leading to diverse derivatives with potential pharmacological applications. These reactions often involve cyclization and the introduction of functional groups, demonstrating the compounds' reactivity and versatility (Takai et al., 1988).

Physical Properties Analysis

The physical properties of "1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one" and related compounds are determined through analytical techniques such as single crystal XRD and DFT studies. These analyses provide valuable data on the compound's stability, solubility, and crystalline structure, which are essential for understanding its behavior in different environments (Marganakop et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are assessed through various synthetic and evaluation methods. Spiro compounds have shown a wide range of activities, such as antimicrobial and antitumor properties, highlighting their importance in drug discovery and chemical biology (Markosyan et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Hybrid Spiroheterocycles

A study by Rajesh et al. (2012) demonstrated the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles through multi-component, 1,3-dipolar cycloaddition reactions. These spiroheterocycles, synthesized in an ionic liquid, exhibit a wide range of potential applications in medicinal chemistry and drug design due to their complex and diverse structures Rajesh, S., Bala, B. D., & Perumal, S. (2012). Tetrahedron Letters, 53, 5367-5371.

Modulation of Glutamate Receptors

Research by Lynch et al. (1997) explored the effects of a related compound, 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516), on AMPA-type glutamate receptors. This modulation of glutamate receptors was linked to improvements in memory and cognitive functions in aged humans, highlighting the therapeutic potential of these compounds in neurodegenerative disorders Lynch, G., Granger, R., Ambros-Ingerson, J., Davis, C., Kessler, M., & Schehr, R. (1997). Experimental Neurology, 145, 89-92.

Potential in Antipsychotic and Antihypertensive Treatments

A study by Vanover (1997) investigated the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine and its role in attenuating hyperactivity induced by amphetamine and dizocilpine in mice, suggesting its potential utility in antipsychotic treatments. Additionally, the research hinted at the compound's influence on dopamine-mediated behaviors, which could have implications for its use in psychiatric disorders Vanover, K. (1997). European Journal of Pharmacology, 332, 115-119.

Furthermore, Clark et al. (1983) provided insights into the synthesis and evaluation of spiro compounds, including those with structures similar to the compound , for antihypertensive activity. These compounds were tested in spontaneously hypertensive rats, showing promising results and indicating the potential for developing new antihypertensive agents Clark, R., Caroon, J., Kluge, A., Repke, D. B., Roszkowski, A., Strosberg, A., Baker, S., & Bitter, S. (1983). Journal of Medicinal Chemistry, 26, 657-661.

Eigenschaften

IUPAC Name |

1'-(1,3-benzodioxole-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-18(13-5-6-16-17(11-13)27-12-26-16)23-9-7-20(8-10-23)19(25)21-14-3-1-2-4-15(14)22-20/h1-6,11,22H,7-10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPASCTZOFOVYFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)